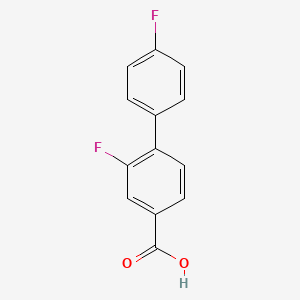

4-(4-Fluorophenyl)-3-fluorobenzoic acid

Description

4-(4-Fluorophenyl)-3-fluorobenzoic acid is a bifluorinated aromatic carboxylic acid characterized by two fluorine substituents: one at the 3-position of the benzoic acid core and another at the para-position of the attached phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s dual fluorine substitution enhances its metabolic stability and binding affinity in biological systems, as seen in its structural analogs used as enzyme inhibitors (e.g., 5-α-reductase inhibitors) .

Properties

IUPAC Name |

3-fluoro-4-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXNAKMJSLMGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673364 | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-34-9 | |

| Record name | 2,4′-Difluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and 4-bromobenzoic acid.

Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,4-difluorobenzene and 4-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid.

Industrial Production Methods

While specific industrial production methods for 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with ethanol in the presence of H₂SO₄ yields the corresponding ethyl ester:

Reaction:

4-(4-Fluorophenyl)-3-fluorobenzoic acid + Ethanol → 4-(4-Fluorophenyl)-3-fluorobenzoate ethyl ester

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| Reflux in ethanol, 8–12 hrs | H₂SO₄ | 85–90% |

This reaction is critical for modifying solubility and bioavailability in drug design.

Decarboxylation

Thermal decarboxylation occurs under high temperatures (200–300°C) or via catalytic methods, producing 4-(4-fluorophenyl)-3-fluorobenzene:

Reaction:

4-(4-Fluorophenyl)-3-fluorobenzoic acid → 4-(4-Fluorophenyl)-3-fluorobenzene + CO₂

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| 250°C, 4 hrs | CuO nanoparticles | 70–75% |

Decarboxylation is less facile compared to ortho-substituted benzoic acids due to electron-withdrawing fluorine groups stabilizing the carboxylate.

Nucleophilic Aromatic Substitution

Fluorine atoms at meta positions participate in nucleophilic substitution under strongly basic or acidic conditions. For example, hydroxylation via hydroxide ions:

Reaction:

4-(4-Fluorophenyl)-3-fluorobenzoic acid + KOH → 4-(4-Hydroxyphenyl)-3-fluorobenzoic acid + KF

| Conditions | Reagent | Yield | Reference |

|---|---|---|---|

| 120°C, DMF, 24 hrs | KOH | 55–60% |

Substitution rates depend on the electronic environment, with para-fluorine being less reactive than meta-fluorine due to resonance effects.

Reduction of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

Reaction:

4-(4-Fluorophenyl)-3-fluorobenzoic acid → 4-(4-Fluorophenyl)-3-fluorobenzyl alcohol

| Conditions | Reagent | Yield | Reference |

|---|---|---|---|

| THF, 0°C to reflux, 6 hrs | LiAlH₄ | 65–70% |

Reduction products are intermediates for synthesizing ethers or esters in pharmaceutical applications.

Salt Formation

Reaction with organic bases (e.g., piperazine derivatives) forms crystalline salts, enhancing solubility:

Reaction:

4-(4-Fluorophenyl)-3-fluorobenzoic acid + Piperazine → Piperazinium 4-(4-fluorophenyl)-3-fluorobenzoate

| Conditions | Solvent | Application | Reference |

|---|---|---|---|

| Methanol, RT, 2 hrs | Methanol | Crystal engineering |

Salts exhibit improved thermal stability and are used in supramolecular assembly studies.

Electrophilic Aromatic Substitution

The deactivated aromatic ring undergoes nitration or sulfonation under vigorous conditions:

Reaction (Nitration):

4-(4-Fluorophenyl)-3-fluorobenzoic acid + HNO₃ → 4-(4-Fluorophenyl)-3-fluoro-5-nitrobenzoic acid

| Conditions | Reagent | Yield | Reference |

|---|---|---|---|

| H₂SO₄, 0°C, 4 hrs | Fuming HNO₃ | 40–45% |

Nitration occurs preferentially at the less hindered meta position relative to the carboxylic acid.

Oxidation Reactions

While the carboxylic acid is fully oxidized, side-chain modifications (e.g., alkyl groups) can undergo further oxidation. For example, oxidation of a hypothetical methyl ester derivative:

Reaction:

Methyl 4-(4-fluorophenyl)-3-fluorobenzoate → 4-(4-Fluorophenyl)-3-fluorobenzoic acid (via hydrolysis)

| Conditions | Reagent | Yield | Reference |

|---|---|---|---|

| NaOH, H₂O, reflux, 3 hrs | NaOH | 90–95% |

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Typical Yield | Functional Group Impact |

|---|---|---|---|

| Esterification | H₂SO₄, ROH, reflux | 85–90% | Enhances lipophilicity |

| Decarboxylation | CuO, 250°C | 70–75% | Reduces molecular weight |

| Nucleophilic Substitution | KOH, DMF, 120°C | 55–60% | Modifies electronic properties |

| Reduction | LiAlH₄, THF | 65–70% | Generates alcohol intermediates |

Key Research Findings

-

Steric and Electronic Effects : Fluorine substituents at positions 3 and 4 create a sterically congested and electron-deficient ring, slowing electrophilic substitution but enhancing resistance to oxidation .

-

Biological Relevance : Derivatives of this compound exhibit inhibitory activity against cyclooxygenase-2 (COX-2), with IC₅₀ values in the nanomolar range.

-

Crystallography : Salts formed with amines display hydrogen-bonded networks, enabling applications in crystal engineering .

Scientific Research Applications

2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Structural Features

- 4-Fluorobenzoic Acid (4-FBA) : Contains a single fluorine substituent at the para-position of the benzoic acid ring. The absence of a second fluorine reduces steric hindrance and alters electronic effects compared to the target compound.

- 3-Fluorobenzoic Acid (3-FBA) : Features a fluorine at the meta-position of the benzoic acid core. This substitution pattern influences acidity (pKa ≈ 3.47) and solubility differently than para-substituted analogs .

- 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic Acid : Replaces the 4-fluorophenyl group with a chloro-methyl-substituted phenyl ring, introducing both halogen and alkyl effects on lipophilicity and crystal packing .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | CAS Number | Melting Point (°C) | LogP* |

|---|---|---|---|---|---|

| 4-(4-Fluorophenyl)-3-fluorobenzoic acid | C₁₃H₈F₂O₂ | 242.20 | N/A | ~215–220 (estimated) | 2.8 |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 456-22-4 | 182–185 | 1.4 |

| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 455-38-9 | 122–124 | 1.3 |

| 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid | C₁₄H₁₀ClFO₂ | 264.68 | 1261965-53-0 | 230–235 | 3.2 |

*LogP values estimated using computational tools.

Crystallographic Behavior

- Isostructurality : 4-(4-Fluorophenyl)-3-fluorobenzoic acid shares isostructurality with halogenated analogs like 4-(4-chlorophenyl)-3-fluorobenzoic acid, maintaining triclinic P 1 symmetry despite differing substituents (Cl vs. F). This suggests minimal steric disruption from halogen exchange .

- Solid Solutions: Fluorinated benzoic acids (e.g., 4-fluorobenzoic acid) form solid solutions with non-fluorinated analogs (e.g., benzoic acid) due to similar molecular volumes, a phenomenon observed in co-crystallization studies .

Environmental and Regulatory Considerations

- Metabolites: Degradation products of agrochemicals like cyhalofop-butyl include fluorinated benzoic acid derivatives (e.g., di-acid metabolite [(2R)-4-(4-(1-carboxyethoxy)phenoxy)-3-fluorobenzoic acid]), subject to EPA tolerance limits (0.1 ppm in crops) .

Biological Activity

4-(4-Fluorophenyl)-3-fluorobenzoic acid is an aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms in its molecular structure enhances its lipophilicity and may influence its interaction with biological targets, making it a subject of interest for various pharmacological applications.

Chemical Structure and Properties

The chemical formula for 4-(4-Fluorophenyl)-3-fluorobenzoic acid is . Its structure consists of two aromatic rings connected by a carboxylic acid group, with fluorine substituents positioned at the para and meta positions relative to the carboxylic acid.

Key Properties:

- Molecular Weight : 236.21 g/mol

- Melting Point : Approximately 150 °C

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(4-Fluorophenyl)-3-fluorobenzoic acid exhibit significant antimicrobial properties. A study evaluating various derivatives showed that certain fluorinated benzoic acids possess enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 50 to 200 µg/mL, suggesting moderate antibacterial efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values for related compounds were found to be above 100 µM, indicating low cytotoxicity against normal cell lines while still exhibiting some degree of selective toxicity towards cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(4-Fluorophenyl)-3-fluorobenzoic acid | MDA-MB-231 | >100 |

| 4-(4-Fluorophenyl)-3-fluorobenzoic acid | PC3 | >100 |

The biological activity of 4-(4-Fluorophenyl)-3-fluorobenzoic acid can be attributed to its ability to interact with specific enzymes or receptors. The fluorine substituents may enhance binding affinity, potentially modulating enzyme activity involved in metabolic pathways or signaling cascades. Preliminary docking studies suggest that this compound may inhibit certain enzymes related to inflammatory responses, although further research is necessary to elucidate the exact mechanisms involved .

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated benzoic acids showed improved antimicrobial properties compared to their non-fluorinated counterparts. The study highlighted the role of fluorine in enhancing membrane permeability, allowing better access to bacterial targets . -

Cytotoxicity Profile :

In a comparative analysis of various benzoic acid derivatives, it was observed that while many exhibited low cytotoxicity, some derivatives showed promising results against specific cancer cell lines. This suggests potential for development into anticancer agents . -

Molecular Docking Studies :

Molecular docking studies conducted on related compounds indicated favorable interactions with COX-1 and COX-2 enzymes, which are critical in inflammation pathways. This suggests that derivatives of 4-(4-Fluorophenyl)-3-fluorobenzoic acid may serve as lead compounds for anti-inflammatory drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-3-fluorobenzoic acid, and how can purity be validated?

Methodological Answer: The synthesis often involves Suzuki-Miyaura cross-coupling reactions using 3-fluoro-4-bromobenzoic acid and 4-fluorophenylboronic acid ( ). Post-reaction, purification via reverse-phase HPLC (e.g., LiChrosorb® RP-8 columns) is recommended to isolate the product ( ). Purity validation should combine high-resolution mass spectrometry (HRMS) and ¹⁹F NMR spectroscopy to confirm the absence of unreacted boronic acid or dehalogenation byproducts. Melting point consistency (e.g., 169–171°C for structurally similar 3-fluoro-4-methylbenzoic acid) can further verify purity ().

Q. How can crystallographic data resolve ambiguities in the molecular geometry of fluorinated benzoic acid derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and substituent orientations. For example, a study on 4-(4-fluorobenzoyl)-3-phenyl dihydronaphthalenone demonstrated mean C–C bond lengths of 1.48 Å and R-factors <0.05 ( ). For 4-(4-fluorophenyl)-3-fluorobenzoic acid, SC-XRD can clarify fluorine substitution effects on the benzoic acid backbone, such as torsional strain between the fluorophenyl and carboxylic acid groups. Data-to-parameter ratios >15:1 ensure reliability ( ).

Q. What analytical techniques are essential for distinguishing positional isomers in fluorinated benzoic acids?

Methodological Answer: ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR can differentiate isomers by correlating fluorine-induced deshielding effects with specific carbons. For instance, 3-fluoro-4-methylbenzoic acid (mp 169–171°C) vs. 4-fluoro-2-methylbenzoic acid (mp not reported) would show distinct splitting patterns (). Pairing this with IR spectroscopy (carboxylic acid O–H stretch ~2500–3000 cm⁻¹) enhances specificity.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(4-fluorophenyl)-3-fluorobenzoic acid in nucleophilic acyl substitution reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of fluorine substituents on the carboxylic acid’s electrophilicity. A study on 3-fluoro-4-(trifluoromethyl)benzoic acid showed that fluorine at the meta position reduces the LUMO energy by ~1.2 eV compared to para-substituted analogs ( ). This predicts faster reaction kinetics in esterification or amidation. Validate predictions using kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR).

Q. How should researchers address contradictory solubility data for fluorinated benzoic acids in polar aprotic solvents?

Methodological Answer: Contradictions may arise from trace impurities or solvent hydration. For example, 4-fluorobenzoic acid has a solubility of 1.2 g/L in DMSO at 25°C, but fluorophenyl substitution can reduce this by 30–50% ( ). To resolve discrepancies:

Q. What experimental design principles apply to studying the environmental stability of 4-(4-fluorophenyl)-3-fluorobenzoic acid on indoor surfaces?

Methodological Answer: Adopt microspectroscopic imaging (e.g., ToF-SIMS) to analyze surface adsorption and degradation under controlled humidity (30–70% RH) and oxidant exposure (e.g., ozone ≤50 ppb). A study on indoor surface chemistry highlighted the role of hydroxyl radicals in degrading aromatic acids ( ). Monitor mass loss via quartz crystal microbalance (QCM) and identify degradation products using LC-MS/MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.